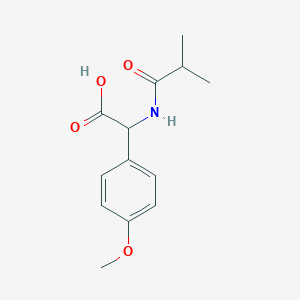
2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPAA is a derivative of the amino acid glycine and has been found to exhibit various biochemical and physiological effects. In
作用機序
2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid acts as a modulator of glutamate and GABA receptors, which are involved in various neurological processes. Glutamate is an excitatory neurotransmitter, while GABA is an inhibitory neurotransmitter. This compound has been found to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. Additionally, this compound has been found to modulate the activity of glutamate receptors, leading to decreased excitatory neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been found to reduce the activation of microglia, which are involved in neuroinflammation. Additionally, this compound has been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, leading to decreased oxidative stress.
実験室実験の利点と制限
2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be determined through various analytical techniques. Additionally, this compound has been found to exhibit low toxicity and high bioavailability. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. Additionally, this compound may exhibit different effects in different animal models and may have limited efficacy in humans.
将来の方向性
There are several future directions for the study of 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid. Further research is needed to fully understand its mechanism of action and its effects on different neurological disorders. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Future research may also focus on developing more potent derivatives of this compound with enhanced therapeutic properties. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
合成法
2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid can be synthesized through a multistep process involving the reaction of 4-methoxyphenylacetic acid with isobutyryl chloride, followed by reaction with glycine and subsequent purification. The purity of this compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antinociceptive, and neuroprotective effects. This compound has also been shown to modulate the activity of glutamate receptors, which are involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, this compound has been found to enhance the activity of GABA receptors, which are involved in anxiety and sleep disorders.
特性
IUPAC Name |
2-(4-methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8(2)12(15)14-11(13(16)17)9-4-6-10(18-3)7-5-9/h4-8,11H,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDVMKQOPIKQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(1H-indol-5-yl)phenyl]ethanamine](/img/structure/B7627886.png)
![4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7627890.png)

![(4-Fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627906.png)
![5-Fluoro-2-[(3-hydroxy-3-methylbutyl)amino]benzonitrile](/img/structure/B7627911.png)
![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7627920.png)
![3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627924.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
![5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7627939.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)



![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)
